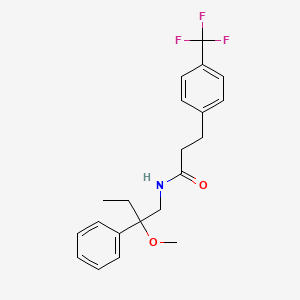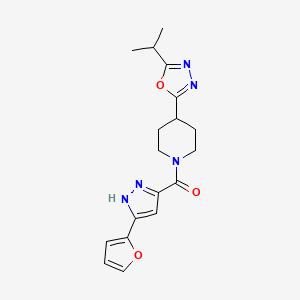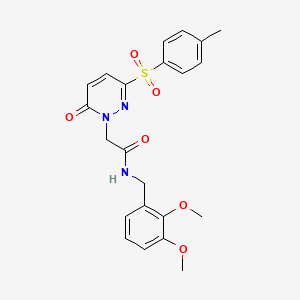![molecular formula C23H20N4O3S B2794166 N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-ylacetamide CAS No. 868212-70-8](/img/structure/B2794166.png)
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-ylacetamide, also known as MN-10, is a synthetic compound that has been extensively studied for its potential use in medical research. This compound belongs to the class of sulfonamide-based drugs and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-ylacetamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in disease processes. N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-ylacetamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the growth of cancer cells. In addition, N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-ylacetamide has been shown to inhibit the activity of protein kinase C, an enzyme involved in insulin signaling and inflammation.
Biochemical and Physiological Effects:
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-ylacetamide has been shown to have various biochemical and physiological effects in scientific studies. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis through the activation of caspase enzymes. N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-ylacetamide has also been shown to improve insulin sensitivity and reduce inflammation by inhibiting the activity of protein kinase C. In addition, N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-ylacetamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-ylacetamide has several advantages for lab experiments, including its well-established synthesis method and its potential as a therapeutic agent for various diseases. However, N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-ylacetamide also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-ylacetamide. One potential direction is the development of N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-ylacetamide as a therapeutic agent for cancer, diabetes, and other inflammatory diseases. Further studies are needed to fully understand the mechanism of action of N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-ylacetamide and its potential side effects. In addition, studies are needed to optimize the synthesis method of N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-ylacetamide and to develop new analogs with improved therapeutic properties. Overall, N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-ylacetamide has shown promising results in scientific studies and has the potential to be a valuable tool for medical research.
Synthesemethoden
The synthesis of N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-ylacetamide involves the reaction of 2-naphthylamine with 4-(4-methyl-2-pyrimidinyl) benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then acetylated with acetic anhydride to yield N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-ylacetamide. The synthesis method of N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-ylacetamide is well-established and has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-ylacetamide has been extensively studied for its potential use in medical research. The compound has shown potential in the treatment of various diseases, including cancer, diabetes, and inflammation. N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-ylacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In addition, N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-ylacetamide has been shown to improve insulin sensitivity and reduce inflammation, making it a potential treatment for diabetes and other inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-16-13-14-24-23(25-16)27-31(29,30)20-11-9-19(10-12-20)26-22(28)15-18-7-4-6-17-5-2-3-8-21(17)18/h2-14H,15H2,1H3,(H,26,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUABIJMZRZHFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2794090.png)
![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2794091.png)
![2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline](/img/structure/B2794092.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride](/img/structure/B2794094.png)




![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2794103.png)
![8-(5-Bromopyridine-3-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2794104.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2794105.png)